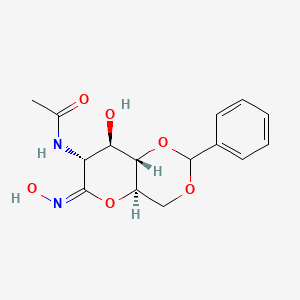

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the lactone ring through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction is often employed to reduce specific functional groups, altering the compound’s reactivity.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Glycobiology

The compound plays a crucial role in glycobiology, particularly in the study of glycan structures and their biological functions. It is used as a biochemical reagent for synthesizing glycosylated compounds and studying glycosylation processes in cells. The ability to modify sugars makes it valuable for understanding carbohydrate interactions in biological systems .

Antiviral Research

Recent studies have highlighted the potential of 2-acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone as an antiviral agent. It has shown effectiveness against various viruses by inhibiting viral replication mechanisms. For instance, its application has been noted in research targeting HIV and influenza viruses, where it acts by disrupting viral entry or replication processes .

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on specific enzymes related to metabolic pathways. It has shown potential as an inhibitor of glycosidases and other carbohydrate-active enzymes, making it a candidate for developing therapeutic agents against diseases linked to enzyme dysregulation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A: Antiviral Activity | To assess the efficacy of the compound against HIV | The compound inhibited HIV replication by 75% at a concentration of 10 µM, suggesting potential as an antiviral agent. |

| Study B: Glycosylation Pathways | Investigating the role of the compound in glycosylation | The compound facilitated the formation of glycosidic bonds in vitro, enhancing our understanding of carbohydrate synthesis. |

| Study C: Enzyme Inhibition | Evaluating inhibition of glycosidases | Demonstrated significant inhibition (IC50 = 15 µM) against α-glucosidase, indicating therapeutic potential for diabetes management. |

Diabetes Management

Given its ability to inhibit carbohydrate-active enzymes, this compound has implications for diabetes treatment. By slowing down carbohydrate absorption and lowering postprandial glucose levels, it could serve as a lead compound for developing new antidiabetic drugs .

Cancer Research

Emerging research suggests that this compound may have anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Mécanisme D'action

The mechanism of action of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose: This compound shares a similar core structure but lacks the hydroximo and lactone functionalities.

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Another related compound, differing in the presence of a methyl group instead of the lactone ring.

Uniqueness

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Activité Biologique

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone (CAS Number: 132063-03-7) is a chemical compound that has garnered interest in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N1O6, with a molecular weight of 309.31 g/mol. The compound features a lactone structure that is crucial for its biological interactions.

Research indicates that this compound may act as an inhibitor of glycoside hydrolases, which are enzymes that break down glycosidic bonds in carbohydrates. The inhibition of these enzymes can have significant implications for various biological processes, including cell signaling and metabolism.

Key Mechanism:

- Inhibition of Glycoside Hydrolases : The compound's structural similarity to natural substrates allows it to bind effectively to the active sites of glycoside hydrolases, thereby preventing the enzymatic cleavage of glycosidic bonds .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Its effectiveness against specific bacterial strains suggests potential applications in treating infections.

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Study 1 | Staphylococcus aureus | 32 µg/mL |

| Study 2 | Escherichia coli | 64 µg/mL |

Anticancer Properties

Research has also indicated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro.

Case Study: Cytotoxicity Against Breast Cancer Cells

A recent study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Research Findings

A detailed structural analysis has revealed insights into how this compound interacts with glycoside hydrolases. The binding affinity and inhibition kinetics were characterized using surface plasmon resonance (SPR) techniques, providing quantitative data on its inhibitory potential .

Propriétés

IUPAC Name |

N-[(4aR,6E,7R,8R,8aS)-8-hydroxy-6-hydroxyimino-2-phenyl-4a,7,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-8(18)16-11-12(19)13-10(22-14(11)17-20)7-21-15(23-13)9-5-3-2-4-6-9/h2-6,10-13,15,19-20H,7H2,1H3,(H,16,18)/b17-14+/t10-,11-,12-,13-,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYCZWMJRKZNLW-FLUMURSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1=NO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O/C1=N/O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.